1-[(2-Methyl-1,3-oxazol-5-yl)methyl]azetidin-3-amine;2,2,2-trifluoroacetic acid
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Overview
Description
1-[(2-Methyl-1,3-oxazol-5-yl)methyl]azetidin-3-amine;2,2,2-trifluoroacetic acid is a compound that combines an azetidine ring with an oxazole moiety The presence of trifluoroacetic acid enhances its stability and solubility
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methyl-1,3-oxazol-5-yl)methyl]azetidin-3-amine typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or diethylaminosulfur trifluoride (DAST).
Azetidine Ring Formation: The azetidine ring can be formed through the cyclization of appropriate precursors under basic conditions.
Coupling of Oxazole and Azetidine: The oxazole and azetidine moieties are coupled using a suitable linker, often involving a nucleophilic substitution reaction.
Addition of Trifluoroacetic Acid: The final step involves the addition of trifluoroacetic acid to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methyl-1,3-oxazol-5-yl)methyl]azetidin-3-amine undergoes various chemical reactions, including:
Reduction: The azetidine ring can be reduced under hydrogenation conditions to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of oxazoles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted azetidines.
Scientific Research Applications
1-[(2-Methyl-1,3-oxazol-5-yl)methyl]azetidin-3-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly those targeting bacterial and fungal infections.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-[(2-Methyl-1,3-oxazol-5-yl)methyl]azetidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the azetidine ring can form covalent bonds with nucleophilic residues in proteins. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Oxaprozin: A nonsteroidal anti-inflammatory drug (NSAID) containing an oxazole ring.
Mubritinib: A tyrosine kinase inhibitor with an oxazole moiety.
Aleglitazar: An antidiabetic drug with an oxazole structure.
Uniqueness
1-[(2-Methyl-1,3-oxazol-5-yl)methyl]azetidin-3-amine is unique due to the combination of the oxazole and azetidine rings, which provides a distinct set of chemical and biological properties. The presence of trifluoroacetic acid further enhances its stability and solubility, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-[(2-methyl-1,3-oxazol-5-yl)methyl]azetidin-3-amine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.2C2HF3O2/c1-6-10-2-8(12-6)5-11-3-7(9)4-11;2*3-2(4,5)1(6)7/h2,7H,3-5,9H2,1H3;2*(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPZOYRGSVFURY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(O1)CN2CC(C2)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F6N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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